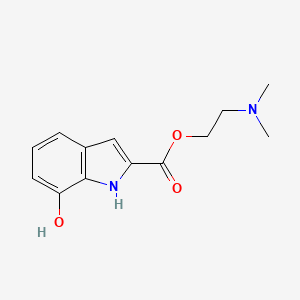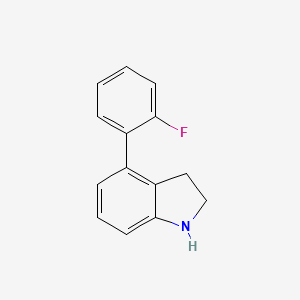
4-(2-fluorophenyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the cross-coupling reaction of compounds such as 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles .
Chemical Reactions Analysis
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Scientific Research Applications
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in their biological activities . The fluorophenyl group enhances the compound’s ability to interact with these targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid: Known for its anti-inflammatory and analgesic activities.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-Fluoro-1H-indole: Exhibits antiviral and anticancer activities.
The uniqueness of 1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- lies in the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C14H12FN |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-13-6-2-1-4-11(13)10-5-3-7-14-12(10)8-9-16-14/h1-7,16H,8-9H2 |
InChI Key |
GQRCERZZTBGNOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


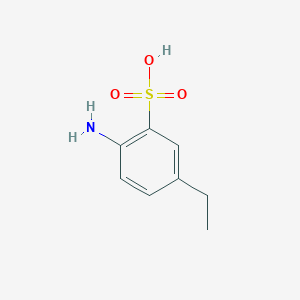
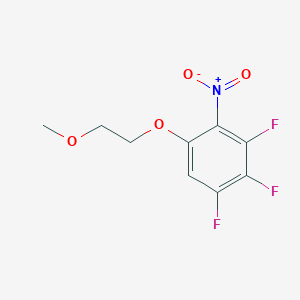
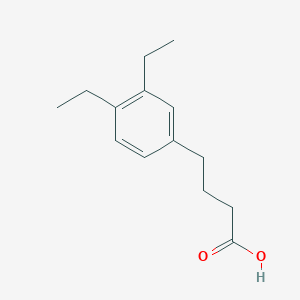
![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8574515.png)
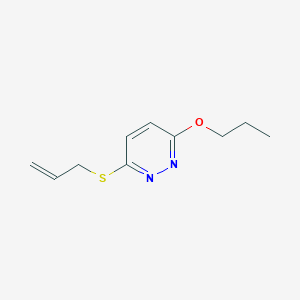
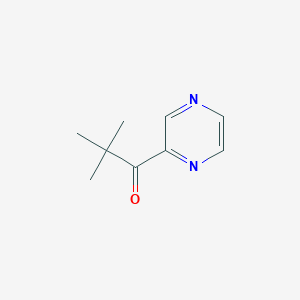
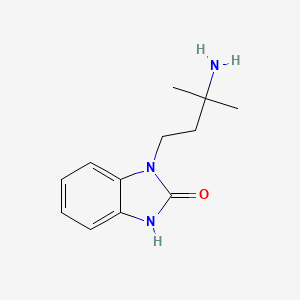
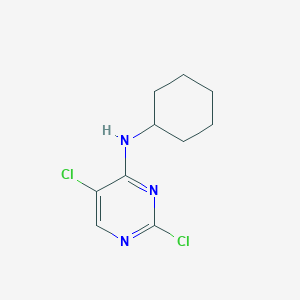

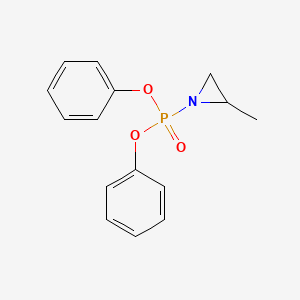
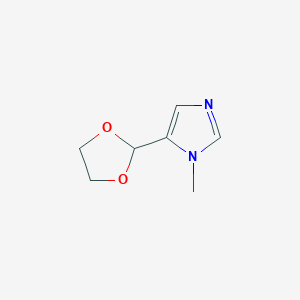
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)-](/img/structure/B8574573.png)

